molecular formula C10H6ClF3N2S2 B3149875 5-Chloro-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2,4-thiadiazole CAS No. 680221-29-8

5-Chloro-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2,4-thiadiazole

Cat. No.: B3149875
CAS No.: 680221-29-8
M. Wt: 310.7 g/mol
InChI Key: BIAKSVKPMLNRHP-UHFFFAOYSA-N
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Description

5-Chloro-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2,4-thiadiazole is a synthetic compound of interest in various scientific research areas. Characterized by its distinct chemical structure, it comprises a thiadiazole ring substituted with a chloro group and a sulfanyl group bound to a trifluoromethyl-phenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 5-Chloro-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2,4-thiadiazole, a typical method involves the cyclization of suitable precursors under controlled conditions. A common approach might include:

  • Starting with 3-(trifluoromethyl)benzenemethanethiol and a suitable diazonium salt.

  • Performing diazotization under low-temperature conditions.

  • Introducing sulfur donors to promote cyclization, leading to the formation of the thiadiazole core.

  • Utilizing chlorinating agents to introduce the chloro group at the designated position.

Industrial Production Methods

While precise industrial methods can vary, a scalable approach would generally involve batch synthesis under optimized temperature and pressure conditions, ensuring high yield and purity. Specialized reactors and purification processes, such as recrystallization or chromatography, might be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly targeting the sulfanyl group.

  • Reduction: : Reduction reactions may affect the nitrogens within the thiadiazole ring.

  • Substitution: : Nucleophilic substitution reactions can occur, particularly at the chloro group.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under mild to moderate conditions.

  • Reduction: : Employing reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Utilization of nucleophiles such as amines or alcohols to displace the chloro group.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Generation of dihydro-thiadiazole derivatives.

  • Substitution: : Varied functionalized thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2,4-thiadiazole finds application in multiple fields:

  • Chemistry: : Utilized as an intermediate in organic synthesis and as a building block for more complex molecules.

  • Biology: : Investigated for its potential as an antimicrobial or anticancer agent, thanks to its ability to interact with biological macromolecules.

  • Medicine: : Explored for drug development due to its unique chemical properties and potential therapeutic effects.

  • Industry: : Employed in the development of advanced materials with specific functional properties, such as in electronics or polymers.

Mechanism of Action

The compound's mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors. Its effects can be mediated through pathways that include:

  • Binding to protein active sites: : Modulating enzyme activity or receptor interactions.

  • Disruption of cellular processes: : Inhibiting or promoting specific biochemical pathways, potentially leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Similar compounds to 5-Chloro-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2,4-thiadiazole include other thiadiazole derivatives with varying substituents. While these compounds share a common core structure, their unique functional groups impart distinct chemical and biological properties. For instance:

  • 4-Methyl-1,2,4-thiadiazole: : Lacks the chloro and sulfanyl groups, leading to different reactivity and applications.

  • 5-Nitro-1,2,4-thiadiazole:

By comparison, the trifluoromethyl-phenyl substitution in this compound endows it with unique physical and chemical characteristics, enhancing its utility in specialized applications.

Properties

IUPAC Name

5-chloro-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2S2/c11-8-15-9(16-18-8)17-5-6-2-1-3-7(4-6)10(12,13)14/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAKSVKPMLNRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NSC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2,4-thiadiazole
Reactant of Route 2
Reactant of Route 2
5-Chloro-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2,4-thiadiazole

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